molecular formula C16H25N3O2S B12536552 N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide CAS No. 142031-34-3

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide

Cat. No.: B12536552
CAS No.: 142031-34-3
M. Wt: 323.5 g/mol
InChI Key: TWRXIIJALFQSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide is a complex organic compound with the molecular formula C16H25N3O2S. This compound is characterized by the presence of a formylhydrazinyl group attached to a phenyl ring, which is further connected to a heptylsulfanyl acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzaldehyde with hydrazine hydrate to form 4-(2-formylhydrazinyl)benzaldehyde. This intermediate is then reacted with 2-(heptylsulfanyl)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents like bromine or chlorine.

Scientific Research Applications

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide involves its interaction with specific molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The heptylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound also contains an acetamide group and is used in similar research applications.

    N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Another compound with an acetamide group, used in different chemical and biological studies.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

142031-34-3

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

N-[4-(2-formylhydrazinyl)phenyl]-2-heptylsulfanylacetamide

InChI

InChI=1S/C16H25N3O2S/c1-2-3-4-5-6-11-22-12-16(21)18-14-7-9-15(10-8-14)19-17-13-20/h7-10,13,19H,2-6,11-12H2,1H3,(H,17,20)(H,18,21)

InChI Key

TWRXIIJALFQSOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCC(=O)NC1=CC=C(C=C1)NNC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.